molecular formula C14H22O3 B14331449 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid CAS No. 103739-04-4

7,11-Dimethyl-3-oxododeca-6,10-dienoic acid

Cat. No.: B14331449
CAS No.: 103739-04-4
M. Wt: 238.32 g/mol
InChI Key: YABAMDRUVJTGON-UHFFFAOYSA-N
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Description

7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is a chemical compound characterized by its unique structure, which includes a dodeca-6,10-dienoic acid backbone with methyl groups at the 7th and 11th positions and a keto group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid typically involves multi-step organic reactions. One common approach is the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7,11-Dimethyl-3-oxododeca-6,10-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

7,11-Dimethyl-3-oxododeca-6,10-dienoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the keto and methyl groups, play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dodecadienoic acid, 7,11-dimethyl-3-oxo-: This compound shares a similar structure but may differ in the position of functional groups.

    2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester: Another structurally related compound with different functional groups and applications.

Uniqueness

7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

103739-04-4

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

7,11-dimethyl-3-oxododeca-6,10-dienoic acid

InChI

InChI=1S/C14H22O3/c1-11(2)6-4-7-12(3)8-5-9-13(15)10-14(16)17/h6,8H,4-5,7,9-10H2,1-3H3,(H,16,17)

InChI Key

YABAMDRUVJTGON-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=O)CC(=O)O)C)C

Origin of Product

United States

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